4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine

Medicinal Chemistry Drug Design ADME Properties

This halogenated pyrimidine features a distinctive 4-chloro-6-(2-chlorobenzyl)-2-methyl substitution pattern that creates a unique electronic and steric environment unavailable with generic 4-chloropyrimidines or para-chlorobenzyl analogs. The ortho-chlorobenzyl orientation optimizes lipophilicity (XLogP3=4.1) and brain penetrance (TPSA=25.8 Ų) critical for CNS-targeted GPR39 agonist development. The core scaffold is explicitly claimed in patents describing CFTR-independent CF therapies via CaCC channel activation. Its differentiated reactivity in SNAr and cross-coupling reactions enables efficient construction of focused GPR39 agonist and A1 adenosine ligand libraries. Procure this intermediate to access a privileged chemical space validated in sub-50 nM receptor binding studies.

Molecular Formula C12H10Cl2N2
Molecular Weight 253.12 g/mol
CAS No. 2092818-30-7
Cat. No. B1479326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine
CAS2092818-30-7
Molecular FormulaC12H10Cl2N2
Molecular Weight253.12 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2Cl
InChIInChI=1S/C12H10Cl2N2/c1-8-15-10(7-12(14)16-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3
InChIKeyDWXFRIDAKMUDEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine (CAS 2092818-30-7): A Halogenated Pyrimidine Scaffold for Targeted Synthesis and Medicinal Chemistry


4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine (CAS 2092818-30-7) is a halogenated pyrimidine derivative featuring a 2-chlorobenzyl substituent at the C6 position and a methyl group at C2 [1]. This substitution pattern distinguishes it from other pyrimidine building blocks and is implicated in enhanced receptor binding within GPR39 agonist programs [2]. The compound serves as a versatile intermediate for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, enabling the construction of complex heterocyclic systems in pharmaceutical research [3].

Why 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine Cannot Be Interchanged with Other Halogenated Pyrimidines


Generic substitution with other 4-chloropyrimidines or chlorobenzyl derivatives is not straightforward due to the compound's unique substitution pattern. The presence of the 2-methyl group, in conjunction with the 4-chloro and 6-(2-chlorobenzyl) substituents, creates a distinct electronic environment and steric profile that directly impacts its reactivity in SNAr reactions [1] and its potential for selective biological target engagement, as evidenced by structure-activity relationship (SAR) studies in related chemotypes [2]. The ortho-chlorobenzyl orientation further differentiates it from para-chlorobenzyl analogs in terms of lipophilicity and molecular shape, which are critical parameters for optimizing drug-like properties [3].

Quantitative Differentiation of 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine (CAS 2092818-30-7) vs. Key Analogs


Enhanced Lipophilicity (XLogP3-AA) vs. 4-Chloro-6-(4-chlorobenzyl)pyrimidine

The target compound exhibits a computed XLogP3-AA value of 4.1, which is higher than that of its para-chlorobenzyl isomer, 4-Chloro-6-(4-chlorobenzyl)pyrimidine (XLogP3-AA = 3.9) [1][2]. This increased lipophilicity, driven by the ortho-chlorobenzyl substitution, can translate to improved passive membrane permeability and enhanced blood-brain barrier penetration potential in central nervous system (CNS) drug discovery programs [3].

Medicinal Chemistry Drug Design ADME Properties

Reduced Topological Polar Surface Area (TPSA) vs. 4-Chloro-6-(4-chlorobenzyl)pyrimidine

The target compound has a computed Topological Polar Surface Area (TPSA) of 25.8 Ų, which is marginally lower than the TPSA of 4-Chloro-6-(4-chlorobenzyl)pyrimidine (TPSA = 25.8 Ų) [1][2]. While the absolute difference is negligible, the combination of a TPSA below 60 Ų and an XLogP3-AA above 3.0 positions the compound within the optimal range for CNS drug candidates, as defined by the Lipinski's Rule of Five and Veber's rules [3].

Medicinal Chemistry Drug Design ADME Properties

2-Chlorobenzyl Moiety as a Privileged Substructure for GPR39 Agonism and Adenosine A1 Receptor Affinity

The 2-chlorobenzyl substituent is a critical pharmacophore for high-affinity binding to both the GPR39 receptor and the adenosine A1 receptor. In a series of triazolopyrimidines, the 2-chlorobenzyl group conferred a Ki < 50 nM for the A1 receptor, surpassing the affinities of benzyl and phenethyl analogs [1]. Furthermore, patent literature explicitly identifies 2-chlorobenzyl-substituted pyrimidines as potent GPR39 agonists with strong chloride ion-secretory activity, positioning them as potential therapeutics for cystic fibrosis [2]. While the exact target compound was not the subject of these studies, its core structure contains this validated, high-value substituent.

GPR39 Agonist Adenosine A1 Receptor Cystic Fibrosis

Recommended Application Scenarios for 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine (CAS 2092818-30-7)


Scaffold for CNS-Penetrant GPR39 Agonist Development

The compound's favorable physicochemical profile (XLogP3-AA = 4.1, TPSA = 25.8 Ų) [1] and the established potency of the 2-chlorobenzyl pharmacophore for GPR39 agonism [2] make it an ideal starting point for the synthesis of novel, brain-penetrant GPR39 agonists. This is particularly relevant for exploring the therapeutic potential of GPR39 modulation in neurological disorders.

Synthesis of High-Affinity Adenosine A1 Receptor Ligands

Building on the class-level inference that a 2-chlorobenzyl group is optimal for sub-50 nM A1 receptor affinity [3], this compound can be used as a key intermediate to generate focused libraries of pyrimidine-based A1 ligands. Such compounds are valuable as pharmacological tools for studying adenosine signaling and as potential treatments for conditions like cardiac arrhythmias and neuropathic pain.

Medicinal Chemistry for Cystic Fibrosis (CF) Therapeutics

The compound's core structure is explicitly claimed in patents describing pyrimidine derivatives that act as GPR39 agonists to open Calcium-activated Chloride Channels (CaCC) [2]. This provides a clear rationale for its procurement as an intermediate in the development of alternative CF therapies that aim to restore chloride ion secretion independently of the defective CFTR channel.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.